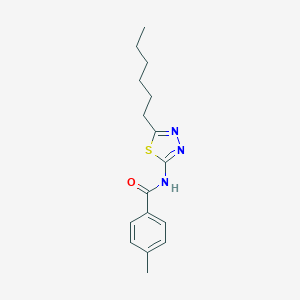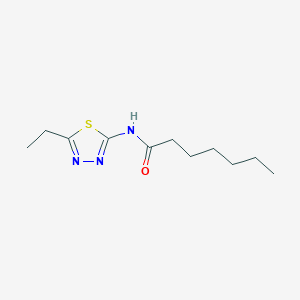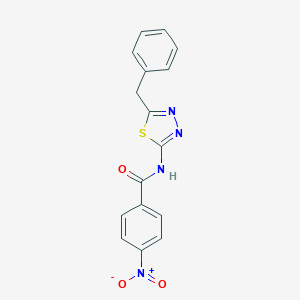![molecular formula C16H13N5O2 B392060 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide CAS No. 304871-75-8](/img/structure/B392060.png)
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a cyanamide group linked to a phthalimide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethyl groups. The phthalimide moiety is then attached through a series of condensation reactions, and finally, the cyanamide group is introduced under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions are crucial to obtaining the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The cyanamide and phthalimide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]amine
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]urea
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]thiourea
Uniqueness
Compared to similar compounds, 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanamide and phthalimide moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
304871-75-8 |
|---|---|
Fórmula molecular |
C16H13N5O2 |
Peso molecular |
307.31g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]cyanamide |
InChI |
InChI=1S/C16H13N5O2/c1-10-7-11(2)19-16(18-10)20(8-17)9-21-14(22)12-5-3-4-6-13(12)15(21)23/h3-7H,9H2,1-2H3 |
Clave InChI |
YOGFVGBUYIWYKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N)C |
SMILES canónico |
CC1=CC(=NC(=N1)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3'-(3-CHLOROPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391979.png)
![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)

![1-(4-Tert-butylphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391987.png)

![N-{1-[(benzhydrylamino)carbonyl]cyclohexyl}-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B391990.png)

![1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)


![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)
